molecular formula C21H19N3O B14136072 (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide CAS No. 1007035-70-2

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide

Cat. No.: B14136072
CAS No.: 1007035-70-2
M. Wt: 329.4 g/mol
InChI Key: HHECMCAYPPXUDQ-UHFFFAOYSA-N
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Description

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol or an amine to form the azo compound.

    Acetylation: The resulting azo compound is acetylated using acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: May be used in studies involving azo compounds and their interactions with biological systems.

    Industry: Used in the production of dyes, pigments, and other materials requiring vivid colors.

Mechanism of Action

The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl groups attached to the azo linkage.

    Disperse Orange 1: An azo dye with a similar structure but different substituents on the phenyl rings.

    Sudan I: Another azo dye with a naphthalene ring instead of a phenyl ring.

Uniqueness

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is unique due to the presence of both an azo group and an acetamide group, which can impart distinct chemical and physical properties

Properties

CAS No.

1007035-70-2

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C21H19N3O/c1-16-7-9-17(10-8-16)15-21(25)22-18-11-13-20(14-12-18)24-23-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,25)

InChI Key

HHECMCAYPPXUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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